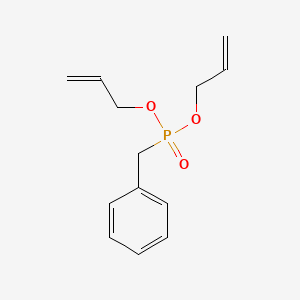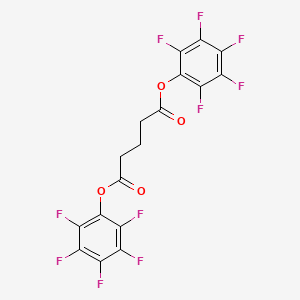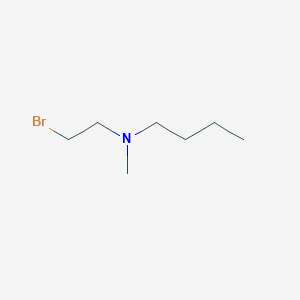
Phosphonic acid, benzyl-, diallyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, benzyl-, diallyl ester is an organic compound characterized by the presence of a phosphonic acid functional group bonded to a benzyl group and two allyl groups. This compound is part of the broader class of phosphonic acids, which are known for their structural analogy with phosphate moieties and their coordination or supramolecular properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphonic acid, benzyl-, diallyl ester can be synthesized through various methods. One common approach involves the esterification of phosphonic acids with alcohols. For instance, the reaction of benzylphosphonic acid with allyl alcohol in the presence of a catalyst can yield the desired ester .
Industrial Production Methods: Industrial production often employs the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis . This method is favored for its efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonic acid, benzyl-, diallyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents may vary.
Substitution: The ester can undergo nucleophilic substitution reactions, where the allyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Hydrolysis: Produces benzylphosphonic acid and allyl alcohol.
Oxidation: Can yield various oxidized derivatives depending on the conditions.
Substitution: Results in the formation of substituted phosphonic esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, benzyl-, diallyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphonic acid, benzyl-, diallyl ester involves its interaction with molecular targets through its phosphonic acid functional group. This group can form strong bonds with metal ions and other electrophilic centers, facilitating various biochemical and chemical processes . The ester can also undergo hydrolysis to release active phosphonic acid, which can interact with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, benzyl-, diallyl ester can be compared with other similar compounds such as:
Diethyl benzylphosphonate: Another ester of benzylphosphonic acid, but with ethyl groups instead of allyl groups.
Dialkyl phosphites: These compounds undergo similar reactions and are used in similar applications.
Uniqueness: The presence of allyl groups in this compound imparts unique reactivity and potential for polymerization, making it distinct from other phosphonic acid esters .
Eigenschaften
CAS-Nummer |
74038-34-9 |
|---|---|
Molekularformel |
C13H17O3P |
Molekulargewicht |
252.25 g/mol |
IUPAC-Name |
bis(prop-2-enoxy)phosphorylmethylbenzene |
InChI |
InChI=1S/C13H17O3P/c1-3-10-15-17(14,16-11-4-2)12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2 |
InChI-Schlüssel |
IKQAFKAZFYQHEL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOP(=O)(CC1=CC=CC=C1)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)
